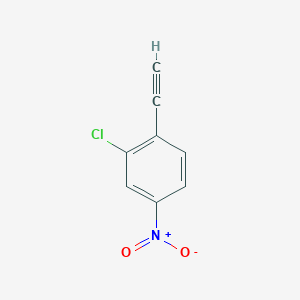

2-Chloro-1-ethynyl-4-nitrobenzene

Description

2-Chloro-1-ethynyl-4-nitrobenzene is a substituted aromatic compound whose structure is primed for a variety of chemical transformations. The interplay between its electron-withdrawing nitro group, the synthetically versatile ethynyl (B1212043) group, and the halogen leaving group makes it a subject of interest in academic and industrial research.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1260829-25-1 aksci.commyskinrecipes.comfluorochem.co.ukcacheby.com |

| Molecular Formula | C₈H₄ClNO₂ myskinrecipes.com |

| Molecular Weight | 181.58 g/mol myskinrecipes.com |

| SMILES | C#Cc1ccc(N+[O-])cc1Cl fluorochem.co.uk |

| InChI Key | MLFMEYAZGKRASL-UHFFFAOYSA-N fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethynyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFMEYAZGKRASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to the Synthesis of 2-Chloro-1-ethynyl-4-nitrobenzene

The primary and most effective methods for synthesizing this compound involve sophisticated catalytic systems that allow for the direct formation of the carbon-carbon bond between the aromatic ring and the ethynyl (B1212043) group.

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)–C(sp) bonds, making it highly suitable for the synthesis of arylalkynes like this compound. libretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org The process is catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst and an amine base. organic-chemistry.org

The general mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide (e.g., a precursor like 2-chloro-1-iodo-4-nitrobenzene) to the Pd(0) catalyst. whiterose.ac.uk Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. libretexts.org This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. whiterose.ac.uk The reaction can be performed under mild conditions, often at room temperature, which is advantageous for complex molecules. wikipedia.org

The successful synthesis of this compound via Sonogashira coupling is highly dependent on the design of the precursors. The key precursor is the substituted aryl halide. Due to the relative reactivity of halogens in palladium-catalyzed coupling reactions (I > Br > Cl), a common strategy involves using a more reactive halogen, such as iodine, at the position where the ethynyl group is to be introduced.

A plausible precursor for this synthesis is 2-chloro-1-iodo-4-nitrobenzene . This molecule directs the Sonogashira coupling to the carbon-iodine bond, leaving the carbon-chlorine bond intact. The synthesis of such polysubstituted benzenes requires a strategic sequence of electrophilic aromatic substitution reactions. For instance, one might start with chlorobenzene, perform nitration to obtain a mixture of ortho and para isomers, and then separate the desired para-nitrochlorobenzene. Subsequent iodination would lead to the required precursor. The order of these steps is critical to ensure the correct regiochemistry. libretexts.org The other key precursor is the alkyne, which can be a protected species like trimethylsilylacetylene or a simple terminal alkyne gas.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of catalyst, ligand, base, solvent, and temperature. beilstein-journals.orgacs.org

Catalyst and Ligand : While various palladium sources can be used (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), the choice of ligand is critical. Electron-rich and bulky phosphine ligands can improve catalytic activity, especially for less reactive aryl chlorides. libretexts.org

Base : An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org

Solvent : The choice of solvent can influence reaction rates and solubility of the reactants. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile. whiterose.ac.uk

Copper Co-catalyst : Copper(I) iodide (CuI) is the conventional co-catalyst, though copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne. organic-chemistry.org

The optimization process often involves systematically varying these parameters to find the ideal combination for the specific substrate, which in this case is an electron-deficient aryl halide due to the presence of the nitro group.

| Parameter | Common Options | Purpose/Effect on Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Primary catalyst for C-C bond formation. |

| Ligand | PPh₃, XPhos, SPhos | Stabilizes the palladium center and influences catalytic activity. |

| Copper(I) Salt | CuI, CuBr, CuCl | Co-catalyst that forms the copper acetylide intermediate. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Cs₂CO₃ | Neutralizes HX by-product and facilitates catalyst regeneration. |

| Solvent | THF, DMF, Toluene, Acetonitrile | Solubilizes reactants and affects reaction kinetics. |

| Temperature | Room Temperature to 100 °C | Affects reaction rate; higher temperatures may be needed for less reactive halides (e.g., chlorides). |

Alternative Synthetic Routes to Substituted Ethynylnitrobenzenes

While palladium-catalyzed coupling is a dominant strategy, other chemical pathways can be employed to synthesize the necessary precursors or to create variations of substituted ethynylnitrobenzenes.

Hydration and reduction reactions are typically transformations performed on the final product or related intermediates rather than a primary synthetic route to this compound itself.

Hydration : The ethynyl group is susceptible to hydration under acidic conditions, which would convert the alkyne into a methyl ketone (an acetophenone derivative). This is generally an undesirable side reaction to be avoided during synthesis and purification.

Reduction : The nitro group is readily reduced to an amine group using various reagents, such as tin(II) chloride (SnCl₂), hydrogen gas with a metal catalyst (e.g., Pd/C), or iron in acidic media. researchgate.net This pathway is highly significant as it allows for the conversion of ethynylnitrobenzenes into the corresponding ethynylanilines, which are valuable synthetic intermediates for pharmaceuticals and materials. For example, reducing this compound would yield 4-amino-2-chloro-1-ethynylbenzene.

Nucleophilic Aromatic Substitution (SNAr) provides an alternative method for synthesizing the substituted aromatic core of the target molecule. chemistrysteps.com This reaction is effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group. libretexts.orglibretexts.org The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, particularly when it is positioned ortho or para to the leaving group. libretexts.orgnih.gov

For example, a precursor like 1,2-dichloro-4-nitrobenzene could potentially undergo a selective SNAr reaction. While both chlorine atoms are activated by the para-nitro group, their electronic environments differ slightly, which could allow for selective substitution under carefully controlled conditions. More commonly, SNAr is used to introduce other functional groups. For instance, starting with 2,4-dinitrochlorobenzene, a nucleophile could displace the chlorine atom. This highlights the utility of SNAr in building highly functionalized nitroaromatic precursors that can then undergo further reactions, such as Sonogashira coupling, to introduce the ethynyl moiety. libretexts.org

Green Chemistry Principles in the Synthesis of Ethynylnitroaromatics

The application of green chemistry principles to the synthesis of ethynylnitroaromatics aims to reduce the environmental impact of the chemical processes involved. youtube.com This involves designing products and processes that minimize the use and generation of hazardous substances. youtube.com Key principles of green chemistry relevant to the synthesis of compounds like this compound include waste prevention, atom economy, the use of safer solvents and reagents, and the development of energy-efficient processes. youtube.com

In the context of the Sonogashira reaction, green chemistry approaches focus on developing more sustainable catalytic systems, such as using more abundant and less toxic metals like iron or cobalt as alternatives to palladium. beilstein-journals.org Additionally, efforts are made to use greener solvents, with water being an ideal choice, or to conduct reactions under solvent-free conditions. nih.govresearchgate.net The use of microwave irradiation or ultrasound as alternative energy sources can also lead to shorter reaction times and increased yields, contributing to a more energy-efficient process. researchgate.netnih.gov

Table 2: Application of Green Chemistry Principles to Ethynylnitroaromatic Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Waste Prevention | One-pot synthesis and cascade reactions to reduce intermediate isolation and purification steps. nih.gov |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. |

| Safer Solvents and Auxiliaries | Replacing toxic organic solvents like carbon tetrachloride with greener alternatives such as water, ethanol, or acetic acid. youtube.com |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. researchgate.netnih.gov |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials where feasible. youtube.com |

| Catalysis | Employing highly efficient and recyclable catalysts, including nanoparticle-based catalysts, to minimize waste. nih.gov |

Scale-Up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. Key considerations include reaction kinetics, heat transfer, mass transfer, and process safety.

At an industrial scale, the management of reaction exotherms becomes critical. The heat generated by the reaction must be effectively removed to prevent runaway reactions. This requires careful reactor design and the use of appropriate cooling systems. The choice of solvents and reagents must also be re-evaluated for their cost, availability, and safety on a large scale.

Purification methods used in the laboratory, such as column chromatography, are often not practical for large-scale production. Alternative purification techniques like crystallization or distillation must be developed and optimized. Furthermore, process intensification strategies, such as continuous flow processing, can offer advantages in terms of safety, consistency, and throughput compared to traditional batch processing. nih.gov

Table 3: Key Considerations for Scale-Up of Synthesis

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | Milligrams to grams | Kilograms to tons |

| Heat Transfer | Surface area to volume ratio is high; efficient heat dissipation. | Surface area to volume ratio is low; requires specialized cooling systems. |

| Mixing | Generally efficient with magnetic stirrers. | Requires powerful mechanical agitators to ensure homogeneity. |

| Reagent Addition | Can be done manually and quickly. | Controlled addition rates are crucial for safety and selectivity. |

| Purification | Often relies on chromatography. | Primarily uses crystallization, distillation, and extraction. |

| Process Control | Manual monitoring of temperature, pressure, etc. | Automated process control systems for safety and consistency. |

| Cost | Reagent cost is less of a factor. | Cost of raw materials, energy, and waste disposal are major drivers. |

Reactivity and Mechanistic Investigations

Reaction Pathways of the Ethynyl (B1212043) Moiety

The ethynyl group (–C≡CH) is a key center of reactivity in 2-chloro-1-ethynyl-4-nitrobenzene, primarily undergoing addition and coupling reactions.

The terminal alkyne functionality in this compound makes it a suitable substrate for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgtcichemicals.com This reaction involves the [3+2] cycloaddition of the alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.org

The CuAAC reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.org This is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The copper-catalyzed variant proceeds through a different mechanism, which accounts for its high efficiency and selectivity. organic-chemistry.org The reaction is tolerant of a wide range of functional groups and can often be carried out in aqueous or benign solvents, making it a highly versatile and "green" transformation. organic-chemistry.orgtcichemicals.com

In the context of this compound, the ethynyl group can readily participate in click chemistry, allowing for its conjugation to a wide variety of molecules containing an azide group. This has implications for materials science and bioconjugation. fluorochem.co.uk

Beyond click chemistry, the ethynyl group can also participate in other cycloaddition reactions. For instance, reactions with nitrosoarenes can lead to the formation of N-hydroxyindoles. nih.gov While the direct reaction of this compound with nitrosoarenes is not extensively detailed in the provided search results, the general reactivity pattern of arylalkynes suggests this possibility. nih.gov

The electrophilicity of the ethynyl group in this compound is influenced by the electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring. This electronic effect makes the alkyne susceptible to attack by nucleophiles. While specific hydrohalogenation studies on this compound are not detailed in the provided search results, the general principles of alkyne chemistry suggest that it would undergo addition of hydrogen halides (HX) across the triple bond.

The regioselectivity of this addition would be governed by the electronic effects of the substituted phenyl ring. The electron-withdrawing groups would be expected to direct the nucleophilic halide ion to the carbon atom of the triple bond that is further from the ring, following Markovnikov's rule in a scenario where the aromatic ring acts as an electron-withdrawing group.

Reactivity of the Nitro Group and Aromatic Ring

The nitro group and its position on the benzene (B151609) ring are pivotal in controlling the reactivity of the aromatic system, particularly in nucleophilic aromatic substitution and reduction reactions.

The presence of a strong electron-withdrawing nitro group, particularly at the para-position relative to the chloro substituent, makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). qorganica.eslibretexts.org This is in stark contrast to unsubstituted or electron-rich aromatic rings, which are generally unreactive towards nucleophiles. qorganica.es

The SNAr mechanism proceeds via a two-step addition-elimination pathway. youtube.comyoutube.com A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. qorganica.esyoutube.com The negative charge of this intermediate is delocalized onto the ortho and para positions relative to the point of attack. qorganica.es The nitro group at the para-position plays a crucial role in stabilizing this negative charge through resonance, thereby facilitating the reaction. qorganica.eslibretexts.org In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. libretexts.orgyoutube.com

The rate of SNAr reactions is significantly influenced by the number and position of electron-withdrawing groups. qorganica.es For example, 1-chloro-4-nitrobenzene (B41953) reacts more readily with nucleophiles than 1-chloro-3-nitrobenzene (B92001) because the nitro group in the para position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, whereas a meta-nitro group cannot. qorganica.eslibretexts.orgchegg.com

In the case of this compound, the chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and hydroxides, to generate a range of substituted products. chegg.comchemicalforums.com

The nitro group of this compound can be chemically reduced to various other functional groups, most commonly an amine. wikipedia.org This transformation is of significant synthetic importance as it provides a route to substituted anilines.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often determining the final product and the tolerance of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. wikipedia.orgcommonorganicchemistry.com However, care must be taken as some catalysts can also reduce the alkyne functionality or cause dehalogenation. commonorganicchemistry.com Raney nickel is sometimes preferred over Pd/C to avoid dehalogenation of aryl halides. commonorganicchemistry.com

Metal/Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic and reliable methods for nitro group reduction. wikipedia.orgscispace.com

Other Reagents: Tin(II) chloride (SnCl2) offers a milder alternative that can be selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can also be used and may offer chemoselectivity in molecules with multiple nitro groups. commonorganicchemistry.com

It is important to note that some reducing agents, like lithium aluminum hydride (LiAlH4), are generally not suitable for reducing aromatic nitro compounds to amines as they tend to produce azo compounds. commonorganicchemistry.com

In some microbial degradation pathways, the nitro group of similar compounds like 1-chloro-4-nitrobenzene can be partially reduced to a hydroxylamino group, which can then undergo rearrangement. nih.gov

Influence of the Chloro Substituent on Aromatic Reactivity

The chloro substituent in this compound has a dual electronic effect on the aromatic ring. It is an inductively electron-withdrawing group but a weakly electron-donating group through resonance. However, its primary role in the reactivity of this molecule is as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, as discussed in section 3.2.1.

The position of the chloro group also influences the regioselectivity of reactions. For instance, in SNAr reactions, the nucleophile will specifically replace the chlorine atom. Its position relative to the other substituents will then dictate the structure of the final product.

Data Tables

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Reagents/Conditions | Products |

| Ethynyl | Alkyne Cycloaddition (Click Chemistry) | Organic Azides, Copper Catalyst | 1,2,3-Triazoles |

| Nitro | Reduction | H₂, Pd/C or Raney Ni; Fe/Acid; Sn/Acid; SnCl₂ | Anilines |

| Chloro | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., Amines, Alkoxides) | Substituted Nitrobenzenes |

Table 2: Comparison of Catalysts for Azide-Alkyne Cycloaddition

| Catalyst | Reaction Conditions | Regioselectivity | Key Advantages |

| Copper(I) | Mild (e.g., room temperature), often in aqueous solution | 1,4-disubstituted | High yield, high selectivity, wide functional group tolerance |

| Ruthenium | Varies | 1,5-disubstituted | Complementary regioselectivity to copper catalysis |

| None (Thermal) | Elevated temperatures | Mixture of 1,4- and 1,5-isomers | Simple, but less controlled |

Investigations into Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the electronic interplay of its three distinct functional groups: the nitro group (-NO₂), the chlorine atom (-Cl), and the ethynyl group (-C≡CH). The strong electron-withdrawing nature of the nitro group is the primary determinant of the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of this compound is electron-deficient, making it susceptible to nucleophilic attack. The nitro group, being a powerful deactivating group for electrophilic substitution, is a strong activating group for nucleophilic substitution. It activates the positions ortho and para to it for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.

In this compound, the chlorine atom is positioned ortho to the nitro group. This arrangement makes the carbon atom to which the chlorine is attached (C-2) highly electrophilic and the prime site for nucleophilic attack. The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-2 can be effectively delocalized onto the oxygen atoms of the nitro group. In contrast, attack at other positions would not allow for this degree of stabilization. Therefore, SNAr reactions are expected to proceed with high regioselectivity, with the incoming nucleophile displacing the chloride ion at the C-2 position.

For instance, in the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, the substitution occurs exclusively at the chlorine atom para to the nitro group, not the one meta to it. stackexchange.com This is because the resonance stabilization of the intermediate is only possible when the attack is at the ortho or para position relative to the nitro group. stackexchange.comchegg.com Applying this principle to this compound, the chlorine at C-2 is ortho to the nitro group, predicting a highly regioselective substitution at this position.

The following table illustrates the expected regioselectivity in a representative nucleophilic aromatic substitution reaction.

| Reactant | Nucleophile | Solvent | Temperature (°C) | Major Product | Predicted Regioselectivity |

|---|---|---|---|---|---|

| This compound | Sodium methoxide (B1231860) (NaOCH₃) | Methanol (CH₃OH) | 60 | 2-Methoxy-1-ethynyl-4-nitrobenzene | >99% substitution at C-2 |

| This compound | Ammonia (NH₃) | Ethanol (C₂H₅OH) | 100 | 2-Amino-1-ethynyl-4-nitrobenzene | High regioselectivity for C-2 |

Regio- and Stereoselectivity in Cycloaddition Reactions

The ethynyl group of this compound can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrones. The regioselectivity of these reactions is governed by the electronic polarization of the alkyne, which is influenced by the electron-withdrawing nitro-substituted phenyl ring. Theoretical studies on similar conjugated systems, like nitroethenes, show that the reaction mechanism and selectivity are complex. rsc.orgscispace.com For this compound, the ethynyl group is polarized, with the terminal carbon atom being the more nucleophilic center and the carbon attached to the ring being the more electrophilic center. This polarization dictates the orientation of the dipole in a [3+2] cycloaddition.

Stereoselectivity would be a key consideration if the cycloaddition creates new chiral centers. For example, in a reaction with a nitrone, endo and exo stereoisomers could be formed. The preferred stereochemical outcome would depend on the transition state energies, which are influenced by steric hindrance and secondary orbital interactions. rsc.org While specific experimental data for this compound is scarce, studies on related compounds like trans-1-chloro-2-nitroethylene in [3+2] cycloadditions have shown high stereoselectivity, favoring the endo product. rsc.org

Selectivity in Reduction Reactions

The selective reduction of the nitro group in the presence of the chloro and ethynyl functionalities is a significant consideration. The nitro group can be reduced to an amine, which is a common transformation in the synthesis of pharmaceutical precursors. Various reagents are known to selectively reduce aromatic nitro groups without affecting other reducible functions like alkynes or aryl halides. scispace.com

The following table summarizes common chemoselective reduction methods and their applicability.

| Reagent System | Conditions | Expected Outcome | Selectivity Notes |

|---|---|---|---|

| Sn/HCl or Fe/HCl | Acidic, aqueous | Reduction of -NO₂ to -NH₂ | Classic method, highly effective for nitro group reduction. scispace.com |

| H₂, Pd/C | Catalytic hydrogenation | Reduction of -NO₂ and -C≡CH | Likely to reduce both the nitro group and the alkyne. |

| Sodium polysulfide (Na₂Sₓ) | Aqueous/alcoholic solution | Selective reduction of one nitro group in dinitro compounds. scispace.com | Can be highly chemoselective for the nitro group. |

The choice of reducing agent is crucial for achieving the desired regioselectivity and chemoselectivity, preserving the valuable chloro and ethynyl groups for subsequent synthetic transformations.

Applications in Advanced Organic Synthesis

2-Chloro-1-ethynyl-4-nitrobenzene as a Versatile Building Block

The distinct reactivity of each functional group on the this compound scaffold allows for its use as a versatile building block in a programmed, stepwise fashion. The electron-withdrawing nitro group activates the chloro substituent for nucleophilic aromatic substitution, while the terminal alkyne is primed for a variety of coupling reactions. This multi-faceted reactivity is instrumental in the synthesis of diverse and complex organic molecules.

Chlorinated nitroaromatic compounds are established precursors for the synthesis of a wide array of heterocyclic systems. researchgate.net The functional groups on this compound offer several pathways to heterocycles. For instance, the nitro group can be reduced to an amine, which can then undergo cyclization reactions. Additionally, the ethynyl (B1212043) group can participate in cycloaddition reactions or be transformed into a ketone, which can then act as an electrophile in cyclization strategies. While direct examples starting from this compound are specific to proprietary research, the utility of related nitroaromatics in forming heterocycles like benzothiazines and sulfonamides is well-documented. nih.govnih.gov The synthesis of six-membered heterocycles such as piperidines, pyridines, and quinolines from nitro-substituted precursors highlights the broad potential of this class of compounds. rsc.org

Table 1: Examples of Heterocyclic Scaffolds from Related Nitroaromatic Precursors

| Starting Material Precursor | Resulting Heterocyclic Scaffold | Type of Reaction |

| 2-Chloro-4-nitrobenzoic acid | Benzamide Derivatives | Amidation |

| 4-Chloro-2-nitroaniline | Benzothiazines | Cyclization following Sandmeyer reaction |

| Nitroalkenes | Piperidines, Quinolines | Michael Addition, Cascade Reactions |

This table illustrates the potential of the functional groups present in this compound by showing syntheses from related compounds.

The terminal alkyne functionality of this compound is ideal for carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. libretexts.org This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful method for constructing extended conjugated and polyaromatic systems. libretexts.orgnih.gov By reacting this compound with various aryl halides, complex arylalkyne structures can be synthesized. These structures are often investigated for their unique electronic and photophysical properties. The reaction typically proceeds under mild conditions and demonstrates high functional group tolerance, making it a cornerstone of modern organic synthesis. libretexts.org

The rigid, conjugated structure that can be derived from this compound makes it an attractive precursor for advanced functional materials. The ethynyl group can undergo polymerization to create polyacetylene-type materials known for their conductive properties. Furthermore, the extended π-systems created via Sonogashira coupling can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. rsc.org The presence of the electron-withdrawing nitro group and the polarizable chloro group can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting materials, thereby influencing their optical and charge-transport properties.

Development of Novel Synthetic Methodologies Utilizing the Compound

The use of substrates like this compound has spurred the development of more efficient and sustainable synthetic methods. For example, significant research has focused on improving the classic Sonogashira coupling. Copper-free Sonogashira protocols have been developed to avoid issues related to the toxicity and homocoupling side-reactions associated with the copper co-catalyst. libretexts.orgnih.gov Additionally, novel catalyst systems are being explored, such as magnetically recoverable nickel nanoparticles supported on reduced graphene oxide, which offer a phosphine-free, cost-effective, and recyclable alternative to traditional palladium catalysts for cross-coupling reactions. rsc.org These advancements make the synthesis of complex molecules from building blocks like this compound more efficient and environmentally benign.

Table 2: Comparison of Catalytic Systems for Sonogashira Cross-Coupling

| Catalytic System | Key Features | Advantages |

| Classic Pd/Cu | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst, Amine base | Highly reliable, broad substrate scope |

| Copper-Free Palladium | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Dabco) | Avoids copper toxicity, reduces alkyne homocoupling |

| Nickel Nanoparticles | Ni NPs on reduced graphene oxide (rGO) | Phosphine-free, magnetically recoverable, lower cost |

Role in the Synthesis of Biologically Relevant Scaffolds

Nitro-containing compounds are considered indispensable building blocks in medicinal chemistry for the synthesis of pharmaceutically relevant molecules. frontiersin.org The functional handles on this compound allow for its elaboration into scaffolds with potential biological activity. A key transformation is the reduction of the nitro group to an aniline (B41778) derivative. This amine can then serve as a linchpin for the construction of a multitude of nitrogen-containing heterocycles and other functionalities common in active pharmaceutical ingredients. frontiersin.org The ability to combine this transformation with cross-coupling at the alkyne position and substitution at the chloro position allows for the generation of large and diverse molecular libraries for drug discovery screening.

Integration into Multi-Step Synthesis for Target Molecule Construction

The true synthetic power of this compound is realized in its integration into complex, multi-step synthetic sequences. The differential reactivity of its three functional groups allows for a controlled, stepwise elaboration of the molecule. A synthetic chemist can selectively address each site, building molecular complexity in a predictable manner.

A potential synthetic sequence could involve:

Sonogashira coupling at the ethynyl group to attach a complex aryl or heterocyclic moiety. nih.gov

Nucleophilic aromatic substitution of the activated chloride with an oxygen, nitrogen, or sulfur nucleophile. chegg.com

Reduction of the nitro group to an amine, which can then be acylated, alkylated, or used as a key component in a subsequent heterocycle formation. frontiersin.org

This strategic, multi-step approach enables the construction of highly functionalized, three-dimensional target molecules that would be difficult to access through other methods.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-chloro-1-ethynyl-4-nitrobenzene, both ¹H and ¹³C NMR, alongside advanced 2D NMR techniques, are indispensable for assigning the specific substitution pattern on the benzene (B151609) ring.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal three distinct signals in the aromatic region and one signal for the acetylenic proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly informative for determining their relative positions.

While specific, publicly available, and fully assigned ¹H NMR data for this compound is limited, a patent for the synthesis of related compounds includes a preparatory step for this compound and mentions its characterization. google.com The expected ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) would show:

Aromatic Protons: Three protons are attached to the benzene ring. The proton positioned between the chloro and ethynyl (B1212043) groups is expected to show a different chemical shift compared to the two protons adjacent to the nitro group. The electron-withdrawing nature of the nitro and chloro groups, and the anisotropic effect of the ethynyl group, will influence the precise chemical shifts. The coupling patterns (e.g., doublet, doublet of doublets) and their corresponding J-values would be crucial for assigning the H-3, H-5, and H-6 protons.

Acetylenic Proton: A singlet corresponding to the terminal alkyne proton (C≡C-H) would be expected, typically in the range of 3.0-3.5 ppm.

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 7.5 - 7.8 | d | ~2 |

| H-5 | 8.1 - 8.3 | dd | ~8, ~2 |

| H-6 | 7.7 - 7.9 | d | ~8 |

| C≡C-H | 3.2 - 3.5 | s | N/A |

Note: The data in this table is a prediction based on general principles of NMR spectroscopy and requires experimental verification.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and two for the ethynyl group.

The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon atom bearing the nitro group (C-4) is expected to be significantly downfield, while the carbon attached to the chloro group (C-2) will also be deshielded. The carbons of the ethynyl group will have characteristic chemical shifts in the range of 80-90 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~120-125 |

| C-2 | ~135-140 |

| C-3 | ~125-130 |

| C-4 | ~145-150 |

| C-5 | ~122-127 |

| C-6 | ~130-135 |

| C≡CH | ~80-85 |

| C≡CH | ~85-90 |

Note: The data in this table is a prediction based on general principles of NMR spectroscopy and requires experimental verification.

Advanced NMR Techniques (e.g., 2D NMR)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons, helping to confirm the connectivity of the aromatic protons. For instance, a cross-peak between the signals for H-5 and H-6 would be expected.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS would provide both its retention time and its mass spectrum. The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions, which can help in confirming the structure. Key expected fragments would arise from the loss of the nitro group (NO₂), the chloro atom (Cl), or the ethynyl group (C₂H).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₈H₄ClNO₂. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Interactive Data Table: Key Mass Spectrometry Data

| Technique | Information Obtained | Expected Value for C₈H₄ClNO₂ |

| MS | Molecular Ion (M⁺) | m/z 181/183 (due to ³⁵Cl/³⁷Cl isotopes) |

| HRMS | Exact Mass of Molecular Ion | 180.9929 (for C₈H₄³⁵ClNO₂) |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. By analyzing the vibrational modes of the chemical bonds, one can confirm the presence of key structural features.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For this compound, the characteristic vibrational modes would be:

Nitro Group (-NO₂) Vibrations: The nitro group is expected to show strong, distinct absorption bands. The asymmetric stretching vibration typically appears in the range of 1500-1600 cm⁻¹, while the symmetric stretching vibration is found between 1300-1390 cm⁻¹.

Alkyne (C≡C and ≡C-H) Vibrations: The carbon-carbon triple bond (C≡C) stretching vibration is expected to appear as a weak to medium band in the 2100-2260 cm⁻¹ region. The terminal alkyne C-H bond stretching is typically observed as a sharp, strong peak near 3300 cm⁻¹.

Aromatic Ring (C=C and C-H) Vibrations: The C=C stretching vibrations of the benzene ring usually produce a series of bands in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

Carbon-Chlorine (C-Cl) Vibration: The C-Cl stretching vibration is expected in the fingerprint region, generally between 600-800 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1600 |

| Symmetric Stretch | 1300-1390 | |

| Alkyne (-C≡CH) | C≡C Stretch | 2100-2260 |

| ≡C-H Stretch | ~3300 | |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| C-H Stretch | >3000 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds.

For this compound, the C≡C triple bond, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum in the 2100-2260 cm⁻¹ range. The symmetric vibrations of the nitro group and the benzene ring would also be readily observable.

Table 2: Predicted Raman Data for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Alkyne (-C≡CH) | C≡C Stretch | 2100-2260 (Strong) |

| Nitro (-NO₂) | Symmetric Stretch | 1300-1390 (Strong) |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy provides information about the electronic structure of a molecule and the extent of conjugation.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The presence of a conjugated system, involving the benzene ring, the nitro group, and the ethynyl group in this compound, would lead to characteristic absorption bands. The nitro group, being a strong chromophore, and its conjugation with the phenyl ring are expected to result in strong absorption in the UV region, likely with a maximum absorption wavelength (λ_max) above 250 nm.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction pattern obtained by irradiating the crystal with X-rays would allow for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. This analysis would confirm the planar structure of the benzene ring and provide precise bond lengths and angles for the chloro, ethynyl, and nitro substituents. It would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Powder X-ray Diffraction Techniques

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline structure of solid materials. This method involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. The resulting diffraction pattern is unique to the crystalline phase of the material, providing a "fingerprint" for identification and characterization.

However, it is possible to describe the expected methodology and the type of information that would be obtained from a PXRD analysis of this compound. Such an analysis would be crucial for:

Phase Identification: Confirming the crystalline phase of the synthesized this compound and ensuring it is free from amorphous content or polymorphic impurities.

Crystal Structure Determination: The diffraction pattern can be used to determine the crystal system (e.g., monoclinic, orthorhombic, etc.), space group, and the lattice parameters (the dimensions of the unit cell).

Structural Refinement: Rietveld refinement of the powder diffraction data could be employed to refine the atomic positions within the crystal lattice, providing detailed insights into bond lengths, bond angles, and torsion angles of the molecule. This would reveal the planarity of the benzene ring and the orientation of the chloro, ethynyl, and nitro substituents.

Intermolecular Interaction Analysis: The packing of the molecules in the crystal lattice, governed by intermolecular forces such as C-H···O, C-H···N, and π-π stacking interactions, can be elucidated. These interactions are critical in understanding the physical properties of the compound.

While specific data for this compound is absent, studies on analogous compounds provide a reference for the type of structural information that can be obtained. For instance, the crystal structure analysis of similar nitroaromatic compounds has revealed details about the planarity of the nitro group relative to the benzene ring and the nature of intermolecular hydrogen bonds.

Should experimental PXRD data for this compound become available, it would be presented in a data table format, as shown hypothetically below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

This table would be populated with precise values upon successful crystallographic analysis of the compound. The data would be instrumental for materials science and drug discovery applications where crystal structure plays a pivotal role.

Lack of Specific Research Data for this compound

Despite a comprehensive search for computational and theoretical chemistry studies on the specific compound this compound, no dedicated research articles detailing the requested analyses were identified.

Searches were conducted to locate scholarly papers and data pertaining to Quantum Chemical Calculations, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), as well as Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis for this particular molecule. However, the scientific literature readily available does not appear to contain specific studies that have been performed on this compound.

While the methodologies outlined in the request—DFT, TD-DFT, MEP, and Hirshfeld surface analysis—are standard and widely utilized techniques in computational chemistry for characterizing novel compounds, it appears that this compound has not been the subject of such published research.

Consequently, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables as requested, due to the absence of primary source material. Generating such an article would require speculative data and would not adhere to the principles of scientific accuracy.

Further research in specialized, non-public chemical databases or future scholarly work may eventually provide the necessary data for a comprehensive computational analysis of this compound. At present, however, the information required to fulfill the user's request is not available in the public domain.

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Properties through Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of organic molecules. For 2-chloro-1-ethynyl-4-nitrobenzene, DFT calculations can provide valuable insights into its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These predictions are crucial for identifying the compound and understanding its electronic structure.

Vibrational Spectroscopy (IR and Raman):

The vibrational modes of this compound can be calculated using DFT methods, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). epa.govnih.gov The predicted vibrational frequencies, after appropriate scaling to account for anharmonicity and computational approximations, typically show good agreement with experimental data. nih.govscirp.org

Key vibrational signatures for this compound would include:

Nitro Group Vibrations: The nitro group (-NO₂) is expected to exhibit strong, characteristic symmetric and asymmetric stretching vibrations. Based on studies of other nitroaromatic compounds, these would likely appear in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. ustc.edu.cn

Ethynyl (B1212043) Group Vibrations: The carbon-carbon triple bond (C≡C) stretching vibration is typically observed in the range of 2100-2260 cm⁻¹, and the terminal ≡C-H stretch would appear around 3300 cm⁻¹.

Carbon-Chlorine Bond Vibration: The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene (B151609) ring would appear in the 1400-1600 cm⁻¹ region.

A hypothetical table of predicted vibrational frequencies for this compound, based on calculations for analogous molecules, is presented below.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| ≡C-H Stretch | 3300 - 3320 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| C≡C Stretch | 2100 - 2150 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| C-N Stretch | 840 - 870 | Medium |

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. researchgate.net For this compound, the UV-Vis spectrum is expected to be influenced by the interplay of the electron-withdrawing nitro group and the π-system of the benzene ring and ethynyl group. The presence of these chromophores suggests absorptions in the UV region. Studies on similar nitroaromatic compounds indicate that transitions to singlet excited states are responsible for the observed absorption bands. acs.org The introduction of substituents on the benzene ring can cause shifts in the absorption maxima (λ_max). nih.gov

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. These simulations model the atomic motions of the system over time, governed by a force field that describes the inter- and intramolecular interactions.

Behavior in Solution:

MD simulations of nitrobenzene (B124822) and its derivatives in aqueous and organic solvents have been performed to understand solvation effects and dynamic properties. acs.orgcore.ac.uknih.gov For this compound, simulations could reveal:

Solvation Shell Structure: The arrangement of solvent molecules (e.g., water, methanol, acetonitrile) around the solute molecule. Hydrogen bonding between protic solvents and the nitro group's oxygen atoms would be a key interaction to investigate. nih.gov

Diffusion and Rotational Dynamics: The translational and rotational motion of the compound in a given solvent, which influences its transport properties.

Conformational Dynamics: While the benzene ring is rigid, rotation around the C-C bond connecting the ethynyl group and the C-N bond of the nitro group could be explored, although significant deviation from planarity is unlikely.

Interaction with Biomolecules:

Given that many nitroaromatic compounds exhibit biological activity, MD simulations are valuable for studying their interactions with proteins and DNA. nih.gov Simulations could predict the binding affinity and orientation of this compound within the active site of an enzyme, for instance. Key interactions would likely involve hydrogen bonding with the nitro group and hydrophobic interactions with the aromatic ring. acs.org

Structure-Property Relationship Elucidation through Theoretical Models

Theoretical models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govmdpi.com

For a class of compounds like nitroaromatics, QSAR models can be developed to predict properties such as toxicity or mutagenicity based on calculated molecular descriptors. nih.govresearchgate.net These descriptors can be categorized as:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity and ability to participate in charge transfer interactions. acs.org The energy gap between HOMO and LUMO is an indicator of chemical stability.

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Quantum Chemical Descriptors: Including dipole moment, polarizability, and various charge distributions.

For this compound, these descriptors can be calculated using computational methods. By comparing these values to those of other nitroaromatic compounds with known properties, it is possible to estimate its potential biological activity and physicochemical characteristics. For example, the strong electron-withdrawing nature of the nitro group, combined with the chloro and ethynyl substituents, would significantly influence the electronic properties of the benzene ring, which is a key factor in the reactivity and interaction mechanisms of such compounds. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitrobenzene |

| Methanol |

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Transformations of 2-Chloro-1-ethynyl-4-nitrobenzene

The reactivity of the distinct functional groups in this compound—the chloro, ethynyl (B1212043), and nitro moieties—presents a rich landscape for the application and development of innovative catalytic systems. Future research is poised to move beyond traditional palladium-catalyzed cross-coupling reactions, which are already established for this class of compounds. The focus will likely shift towards more sophisticated and selective catalytic processes.

Key areas for exploration include:

Dual-Catalysis: Systems that can simultaneously or sequentially activate different functional groups are of particular interest. For instance, a combination of a palladium catalyst for Sonogashira coupling at the ethynyl group and a copper or nickel catalyst for amination at the chloro position could enable one-pot syntheses of complex heterocyclic structures.

Photoredox Catalysis: The application of visible-light-mediated catalysis could provide milder and more sustainable routes for transformations. For example, photoredox-catalyzed reactions could be employed for the reduction of the nitro group or for novel C-H functionalization reactions on the aromatic ring, offering pathways that are complementary to traditional metal-catalyzed methods.

Enantioselective Catalysis: For reactions that generate chiral centers, the development of enantioselective catalytic systems is a significant frontier. This is particularly relevant for the synthesis of biologically active molecules where specific stereoisomers are required. Chiral ligands for transition metals could be designed to control the stereochemical outcome of additions to the ethynyl group or substitutions at the chloro position.

The following table summarizes potential catalytic transformations for each functional group of this compound:

| Functional Group | Potential Catalytic Transformation | Catalyst Type |

| Ethynyl | Sonogashira Coupling, Cycloadditions, Hydration | Palladium, Copper, Gold |

| Chloro | Suzuki Coupling, Buchwald-Hartwig Amination | Palladium, Nickel |

| Nitro | Reduction to Amine | Tin, Iron, Platinum, Palladium |

Design and Synthesis of Advanced Materials Incorporating the Compound

The rigid, conjugated structure of this compound makes it an excellent candidate for incorporation into advanced materials with unique electronic, optical, and thermal properties.

Future research in this area will likely focus on:

Conjugated Polymers: Polymerization of this compound or its derivatives can lead to the formation of conjugated polymers. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of these materials, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The ethynyl group can serve as a linker in the construction of porous crystalline materials like MOFs and COFs. These materials have high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. The nitro and chloro groups can be further functionalized post-synthesis to introduce additional properties.

Nonlinear Optical (NLO) Materials: The push-pull nature of the molecule, with the electron-donating potential of the ethynyl group (once functionalized) and the electron-withdrawing nitro group, is a key feature for second-order NLO materials. Research will aim to synthesize chromophores based on this scaffold with enhanced hyperpolarizability for applications in telecommunications and optical data processing.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. For a compound like this compound, which may be involved in energetic reactions (e.g., involving the nitro group or acetylenic coupling), flow chemistry provides enhanced control over reaction parameters.

Future directions include:

Development of Continuous Flow Processes: Designing and optimizing flow reactor setups for key transformations of this compound, such as Sonogashira couplings or nitro group reductions. This would involve studying the effects of flow rate, temperature, and catalyst loading to maximize yield and purity.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (catalysts, solvents, bases, temperatures) for various transformations of the title compound. This high-throughput approach can significantly accelerate the discovery of optimal synthetic routes.

In-line Analysis and Purification: Integrating analytical techniques (e.g., HPLC, NMR) directly into the flow system for real-time reaction monitoring and product analysis. This allows for immediate feedback and adjustment of reaction parameters, leading to more efficient process development.

Computational-Experimental Synergy in Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for the rational design of new reactions and catalysts. A synergistic approach combining computational chemistry and experimental studies is a powerful tool for achieving this.

Future research will likely involve:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. This can provide insights into the role of catalysts and the effect of substituents on reactivity.

Spectroscopic and Kinetic Studies: Employing advanced spectroscopic techniques (e.g., in-situ IR, NMR) and kinetic analysis to experimentally validate the mechanisms proposed by computational models. This iterative loop of prediction and verification is key to building accurate mechanistic pictures.

Predictive Modeling for Catalyst Design: Using computational screening to identify promising new catalyst structures for specific transformations of this compound before they are synthesized and tested in the lab. This can save significant time and resources in catalyst development.

Sustainable Synthesis and Environmental Considerations

The principles of green chemistry are increasingly important in modern organic synthesis. Future research concerning this compound will need to address the environmental impact of its synthesis and transformations.

Key areas of focus will be:

Greener Synthetic Routes: Developing synthetic pathways that utilize less hazardous reagents and solvents. This could involve exploring biocatalytic methods for certain transformations or using water as a reaction medium.

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product. For example, cycloaddition reactions of the ethynyl group are highly atom-economical.

Catalyst Recycling: Developing methods for the recovery and reuse of expensive and potentially toxic heavy metal catalysts, such as palladium, used in cross-coupling reactions. This could involve the use of heterogeneous catalysts or catalysts immobilized on solid supports.

Biodegradability of Derivatives: When designing new materials and molecules based on this compound, considering their persistence and potential environmental fate will be crucial for long-term sustainability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-1-ethynyl-4-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration and halogenation steps. For example, analogous nitrobenzene derivatives are synthesized using nitrating agents (e.g., HNO₃/H₂SO₄) followed by chlorination with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Reaction temperature and solvent polarity significantly impact selectivity; lower temperatures (0–20°C) in dichloromethane reduce side reactions compared to reflux conditions . Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm purity and structure .

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer : Use enclosed systems and local exhaust ventilation to avoid inhalation or dermal exposure. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and lab coats. Reactive intermediates like nitro groups may pose explosion risks; avoid contact with reducing agents or heat sources. Safety protocols align with those for structurally similar nitroaromatics (e.g., 1-chloro-4-nitrobenzene) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and ethynyl protons (δ 2.5–3.5 ppm). ¹³C NMR confirms nitro (C-NO₂ ~150 ppm) and chloro-substituted carbons.

- UV-Vis : Absorbance peaks near 270–300 nm (π→π* transitions) indicate nitroaromatic conjugation .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic chlorine patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution to identify reactive sites. For example, the nitro group's electron-withdrawing effect directs electrophilic attacks to the ortho/para positions. Quantum-chemical software (e.g., Gaussian) models transition states and activation energies, aiding in reaction pathway optimization .

Q. What experimental strategies resolve contradictions in reported reaction yields for nitroaromatic derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst purity, or moisture sensitivity. Systematic studies using Design of Experiments (DoE) can isolate variables:

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).

- Catalyst Optimization : Test Lewis acids (e.g., FeCl₃) or phase-transfer catalysts.

- Moisture Control : Use molecular sieves or inert atmospheres to suppress hydrolysis .

Q. How does the ethynyl group influence the electronic properties of this compound compared to its phenyl analogs?

- Methodological Answer : The ethynyl group introduces sp-hybridized carbons, increasing electron-withdrawing effects and conjugation. Cyclic voltammetry (CV) reveals redox potentials shifted by ~0.2 V compared to non-ethynylated analogs. Computational studies (QSPR models) correlate Hammett σₚ values with reactivity in cross-coupling reactions .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : High planarity and strong intermolecular interactions (e.g., π-stacking) often lead to amorphous solids. Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.